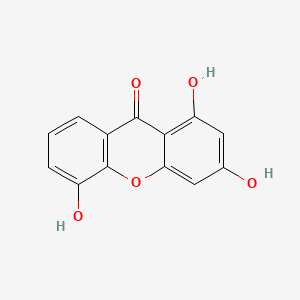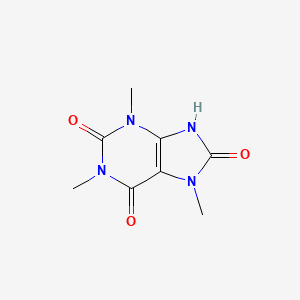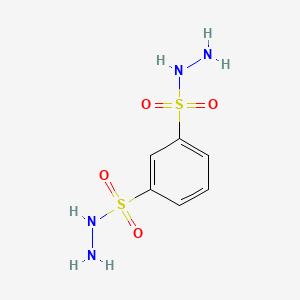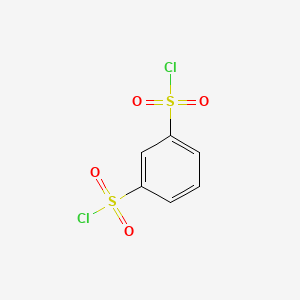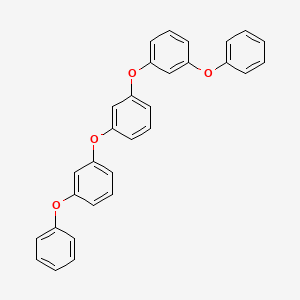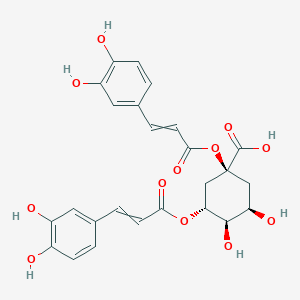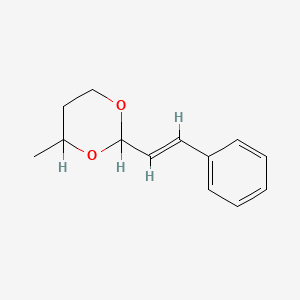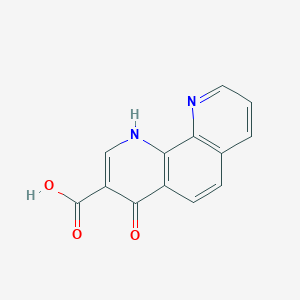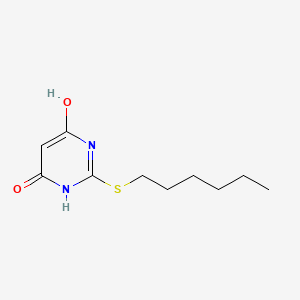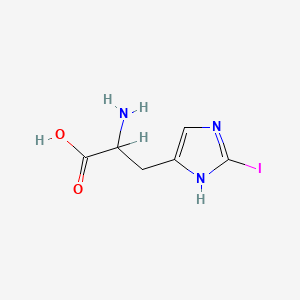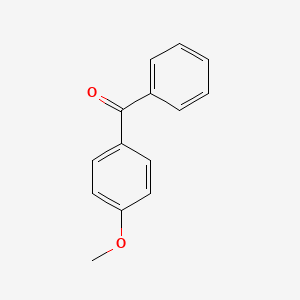
4-甲氧基苯乙酮
概述
描述
4-Methoxybenzophenone, also known as (4-methoxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring. This compound is widely used in various industrial applications, including the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .
科学研究应用
4-Methoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including UV-absorbers and dyes.
Industry: It is used in the production of fragrances, insecticides, and other fine chemicals.
作用机制
Target of Action
4-Methoxybenzophenone, also known as p-methoxybenzophenone, is a chemical compound that has been shown to have diverse plant growth-regulating actions . It is used as a photopolymerization catalyst , indicating that its primary targets are likely to be involved in the process of photopolymerization.
Mode of Action
It is known to inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism in plants . This suggests that it interacts with its targets in a way that affects these processes.
Biochemical Pathways
Given its role as a photopolymerization catalyst , it may affect pathways related to this process.
Result of Action
The result of 4-Methoxybenzophenone’s action is a disturbance in normal plant growth and development . This includes inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism .
Action Environment
The action of 4-Methoxybenzophenone is likely influenced by environmental factors, given its role in photopolymerization . Light conditions, in particular, may have a significant impact on its action, efficacy, and stability.
准备方法
4-Methoxybenzophenone can be synthesized through several methods, with the Friedel–Crafts acylation being the most prominent. This method involves the reaction of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield 4-Methoxybenzophenone .
Another green synthesis method involves the use of benzoic acid as the acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method is environmentally friendly, as it avoids the use of harmful reagents and produces water as the only byproduct .
化学反应分析
4-Methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
4-Methoxybenzophenone can be compared with other benzophenone derivatives, such as:
4,4’-Dimethoxybenzophenone: Similar in structure but with an additional methoxy group, leading to different chemical properties and applications.
4,4’-Dihydroxybenzophenone: Contains hydroxyl groups instead of methoxy, used primarily as a UV-absorber in sunscreen creams.
2-Hydroxy-4-methoxybenzophenone: Known for its use in photostabilizers and UV-absorbers.
The uniqueness of 4-Methoxybenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
属性
IUPAC Name |
(4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHGTMLYIBPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209995 | |
| Record name | 4-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-94-9 | |
| Record name | 4-Methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4XJ07373M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methoxybenzophenone?
A1: The molecular formula of 4-methoxybenzophenone is C14H12O3, and its molecular weight is 228.24 g/mol.
Q2: Are there any spectroscopic data available for characterizing 4-methoxybenzophenone?
A2: Yes, 4-methoxybenzophenone has been characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about the structure and bonding of the molecule. [, , ]* Ultraviolet-Visible (UV-Vis) spectroscopy: UV-Vis measures the absorption and transmission of light by the molecule, providing insights into its electronic structure. [, , , , , , , ]
Q3: How does 4-methoxybenzophenone perform as a UV absorber in different materials?
A3: 4-methoxybenzophenone is widely used as a UV absorber in various materials, including plastics, cosmetics, and sunscreens. Its effectiveness stems from its ability to absorb UV radiation and dissipate the energy harmlessly, preventing degradation of the material. [, , , , , ]
Q4: How stable is 4-methoxybenzophenone under UV irradiation?
A4: While 4-methoxybenzophenone itself is a UV absorber, prolonged exposure to UV radiation can lead to its degradation. This degradation is more pronounced in certain formulations, such as those containing octocrylene. [, ]
Q5: Are there strategies to improve the stability of 4-methoxybenzophenone in formulations?
A5: Yes, combining 4-methoxybenzophenone with other UV filters, like 2-hydroxy-4-methoxybenzophenone (BP3), can enhance its photostability and reduce radical formation during UV exposure. []
Q6: Does 4-methoxybenzophenone exhibit any catalytic properties?
A6: 4-Methoxybenzophenone is primarily known for its UV-absorbing properties. Limited research explores its use in photo-induced graft reactions. []
Q7: Have computational methods been used to study 4-methoxybenzophenone?
A7: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic transitions and geometry of 4-methoxybenzophenone and its metal complexes. []
Q8: How do structural modifications of the benzophenone core affect estrogenic activity?
A8: Research indicates that the presence and position of hydroxyl groups on the benzophenone ring significantly impact estrogenic activity. For example, benzophenones with a hydroxyl group at the 4-position exhibit stronger estrogenic activity compared to those without, or with hydroxyl groups at other positions. Additionally, a chlorine atom in the hydrophobic moiety tends to enhance activity, while an additional hydroxyl group in the same region may reduce it. []
Q9: What are the major metabolites of 4-methoxybenzophenone in mammals?
A9: 4-Methoxybenzophenone is metabolized into various compounds in the body, with 2,4-dihydroxybenzophenone (DHB) being a major metabolite identified in both in vivo and in vitro studies. Other metabolites include 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) and 2,3,4-trihydroxybenzophenone (THB), alongside their glucuronide and/or sulfate conjugates. [, ]
Q10: Does 4-methoxybenzophenone pose any toxicological concerns?
A10: 4-Methoxybenzophenone has raised concerns due to its potential for endocrine disruption. Studies highlight its estrogenic and antiandrogenic activities, which may impact reproductive health. [, , ]
Q11: Has 4-methoxybenzophenone been detected in the environment?
A11: Yes, 4-methoxybenzophenone and its metabolites have been identified as emerging contaminants in various environmental compartments, including water bodies, sediment, and sewage sludge, raising concerns about their potential ecological impact. [, , ]
Q12: What is being done to address the environmental presence of 4-methoxybenzophenone?
A12: Research is ongoing to develop effective strategies for mitigating the environmental impact of 4-methoxybenzophenone. Advanced analytical techniques, such as those based on ionic liquids and up-and-down shaker-assisted dispersive liquid-liquid microextraction, are being developed to monitor and quantify these UV filters in environmental samples. []
Q13: What analytical techniques are used to quantify 4-methoxybenzophenone and its metabolites?
A13: Several analytical techniques are employed to measure 4-methoxybenzophenone and its metabolites in various matrices:* High-Performance Liquid Chromatography (HPLC): This method separates and quantifies different components within a mixture. [, , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry, allowing for accurate quantification even at low concentrations. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for analyzing volatile and semi-volatile compounds. []
Q14: Are there alternatives to using 4-methoxybenzophenone as a UV filter?
A14: Research is exploring alternative UV filters, including those derived from natural sources, to address concerns associated with 4-methoxybenzophenone and other synthetic UV filters. These alternatives aim to provide effective UV protection while minimizing potential health and environmental risks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
